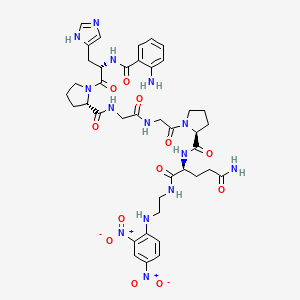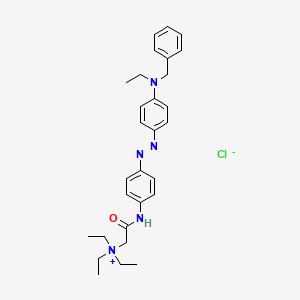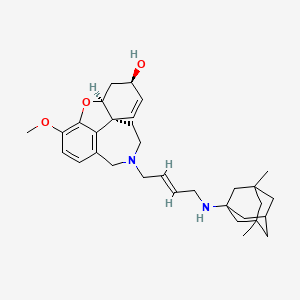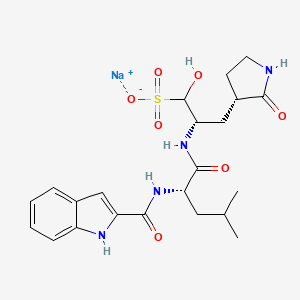
Olgotrelvir Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic route for Olgotrelvir Sodium involves the preparation of its active form, AC1115. The compound is designed as a next-generation antiviral targeting the SARS-CoV-2 main protease and human cathepsin L. The preparation involves a series of chemical reactions, including the formation of peptide bonds and the incorporation of sulfonic acid groups . Industrial production methods are optimized to ensure high bioavailability and stability of the compound .
Analyse Des Réactions Chimiques
Olgotrelvir Sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of this compound with modified functional groups .
Applications De Recherche Scientifique
Olgotrelvir Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors.
Biology: Investigated for its ability to inhibit viral replication and entry.
Medicine: Studied as a potential treatment for COVID-19, showing promise in reducing viral load and shortening recovery time
Mécanisme D'action
Olgotrelvir Sodium is a prodrug that first converts to its active form, AC1115. AC1115 works by inhibiting the SARS-CoV-2 main protease, also known as 3C-like protease. This enzyme is responsible for cleaving viral polyproteins into functional subunits essential for viral replication. By binding to the active site of the protease, the drug prevents this cleavage process, effectively halting viral assembly and impeding the virus’s ability to produce future virions. Additionally, this compound inhibits cathepsin L, a protein implicated in facilitating viral entry into the host cell .
Comparaison Avec Des Composés Similaires
Olgotrelvir Sodium can be compared with other similar compounds, such as:
Nirmatrelvir: Another protease inhibitor used in the treatment of COVID-19.
Ritonavir: Often used in combination with other antiviral drugs to enhance their efficacy.
Remdesivir: An antiviral drug that targets the RNA polymerase of SARS-CoV-2.
This compound is unique due to its dual mechanism of action, targeting both the SARS-CoV-2 main protease and cathepsin L, making it a promising candidate for standalone antiviral therapy .
Propriétés
Numéro CAS |
2763596-72-9 |
|---|---|
Formule moléculaire |
C22H29N4NaO7S |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
sodium;(2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H30N4O7S.Na/c1-12(2)9-16(25-21(29)17-10-13-5-3-4-6-15(13)24-17)20(28)26-18(22(30)34(31,32)33)11-14-7-8-23-19(14)27;/h3-6,10,12,14,16,18,22,24,30H,7-9,11H2,1-2H3,(H,23,27)(H,25,29)(H,26,28)(H,31,32,33);/q;+1/p-1/t14-,16-,18-,22?;/m0./s1 |
Clé InChI |
WEMYKLGDWNXOBX-MMUJOADSSA-M |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)C2=CC3=CC=CC=C3N2.[Na+] |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)C2=CC3=CC=CC=C3N2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


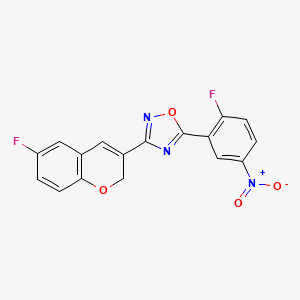

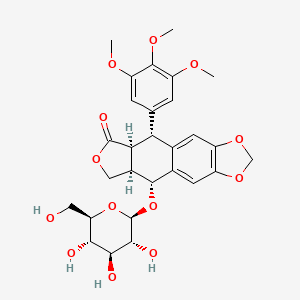
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
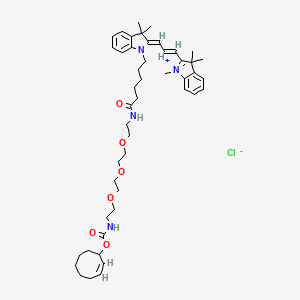
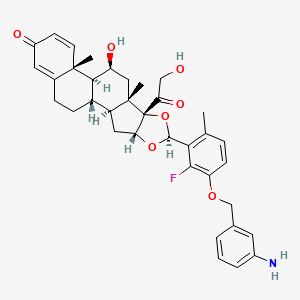

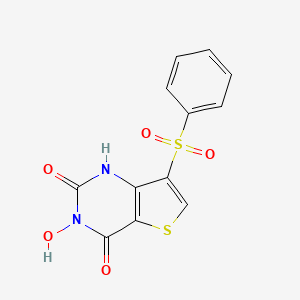
![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
